Bienvenue dans la boutique en ligne BenchChem!

Hydroxy-PEG10-acid

Antibody-Drug Conjugate (ADC) Aggregation Hydrophobicity

Hydroxy-PEG10-acid (HO-PEG10-CH₂CH₂COOH, CAS 2375611-66-6) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker. It features a terminal hydroxyl group at one end and a propionic acid moiety at the other, separated by a precise PEG₁₀ spacer arm (10 ethylene oxide units), conferring a molecular weight of 530.6 g/mol and a high degree of aqueous solubility.

Molecular Formula C23H46O13
Molecular Weight 530.6 g/mol
Cat. No. B8103780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG10-acid
Molecular FormulaC23H46O13
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O
InChIInChI=1S/C23H46O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h24H,1-22H2,(H,25,26)
InChIKeyMWFHAQBHHPSNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydroxy-PEG10-acid: Chemical Profile and Core Characteristics


Hydroxy-PEG10-acid (HO-PEG10-CH₂CH₂COOH, CAS 2375611-66-6) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker [1]. It features a terminal hydroxyl group at one end and a propionic acid moiety at the other, separated by a precise PEG₁₀ spacer arm (10 ethylene oxide units), conferring a molecular weight of 530.6 g/mol and a high degree of aqueous solubility . This compound is a non-cleavable linker that is primarily employed as a flexible, hydrophilic spacer in the modular synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) . The terminal acid enables stable amide bond formation with primary amines, while the hydroxyl group permits further derivatization or conjugation.

Why PEG Linker Substitution is Non-Trivial: The Critical Role of Chain Length and Monodispersity in Hydroxy-PEG10-acid


Interchanging Hydroxy-PEG10-acid with other 'PEG-acid' linkers is not trivial, as the PEG chain length is a critical determinant of conjugate performance. PEG length directly modulates the hydrophilicity, hydrodynamic radius, and in vivo pharmacokinetic (PK) profile of the final bioconjugate [1]. A shorter PEG (e.g., PEG4 or PEG8) may provide insufficient shielding against plasma protein adsorption or fail to prevent aggregation of hydrophobic payloads, while a longer PEG (e.g., PEG12) can alter tissue penetration and tumor uptake kinetics [2]. Furthermore, the use of polydisperse PEG mixtures is contraindicated for therapeutic applications requiring regulatory-grade analytical characterization . Therefore, selecting the precise, monodisperse PEG₁₀ spacer of Hydroxy-PEG10-acid is essential for achieving a specific, quantifiable balance between solubility, stability, and in vivo exposure.

Quantitative Evidence Guide for Hydroxy-PEG10-acid: Direct Performance Comparisons vs. PEG4, PEG8, and PEG12 Analogs


Chain Length-Dependent Aggregation Control: PEG10 Delivers Intermediate Hydrophilicity Compared to PEG8 and PEG12

Hydroxy-PEG10-acid provides a quantifiable intermediate level of conjugate hydrophilicity. In a study of DAR8 ADCs using pendant-type PEG linkers of varying lengths, Hydrophobic Interaction Chromatography (HIC) analysis demonstrated that increasing PEG chain length leads to a progressive decrease in overall conjugate hydrophobicity [1]. While PEG4 linkers exhibited the highest hydrophobicity, PEG8 and PEG12 linkers showed significantly reduced values. This translated directly to aggregation control: stability studies at 40°C showed that aggregate content decreased as PEG length increased, with PEG8 and PEG12 conjugates exhibiting lower aggregate levels than PEG4 conjugates [1]. As a PEG10 linker, Hydroxy-PEG10-acid is expected to confer a hydrophilicity and aggregation profile closely comparable to the optimized PEG8 and PEG12 linkers identified in this study, providing an ideal balance between the lower solubility of shorter chains and the potential steric hindrance or altered biodistribution of longer chains.

Antibody-Drug Conjugate (ADC) Aggregation Hydrophobicity

Pharmacokinetic Superiority of Longer PEG Linkers: PEG10 is Expected to Match the Improved PK Profile of PEG12 over PEG4

The selection of PEG₁₀ linker length is a strategic decision to optimize in vivo pharmacokinetics (PK). In a direct comparative study, DAR8 ADCs constructed with PEG8 and PEG12 linkers demonstrated a superior PK profile in mice compared to ADCs with PEG4 linkers and conventional DAR4 ADCs without PEG [1]. The study explicitly states that 'DAR8-ADCs with PEG8 and PEG12 showed better PK profile than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG,' which correlated with stronger in vivo anti-tumor activity and, for PEG12, higher tolerability with no weight loss observed [1]. While this is a class-level inference for PEG10, the trend clearly indicates that the extended hydrophilic spacer arms of PEG8, PEG10, and PEG12 significantly reduce plasma clearance and improve drug exposure compared to shorter PEG4 linkers. Hydroxy-PEG10-acid, therefore, provides a PK advantage over its shorter-chain analogs.

ADC Pharmacokinetics In Vivo

Chemical Stability Limitation: Acid Form Polymerizes Within Days, Mandating Procurement of Sodium Salt or Fresh Synthesis for Reliable Use

A critical quality attribute for procurement is the intrinsic instability of the free acid form of Hydroxy-PEG10-acid. According to technical data, 'the acid form of hydroxy-PEG10-acid is not stable, with polymerization occurring within a few days' due to an intermolecular reaction between the terminal hydroxyl and carboxylic acid groups [1]. Consequently, the sodium salt form is 'relatively stable for storage and can be used as a replacement of the acid form' [1]. This inherent instability means that any procurement of the free acid must be for immediate use (within days) and coupled with rigorous in-house analytical verification. For long-term storage or multi-step synthesis campaigns, the sodium salt is the verifiably reliable option.

Stability Storage Quality Control

Defined Application Scenarios for Hydroxy-PEG10-acid Based on Performance Evidence


ADC Linker for High DAR Conjugates Requiring Balanced PK and Aggregation Control

Hydroxy-PEG10-acid is optimally suited as a non-cleavable linker for the construction of high drug-to-antibody ratio (DAR) Antibody-Drug Conjugates (ADCs). Its intermediate PEG₁₀ chain length provides a critical balance between the need for a hydrophilic shield to prevent aggregation of hydrophobic cytotoxins (as supported by the class-level evidence for longer PEG chains [1]) and the maintenance of favorable pharmacokinetic properties (evidenced by the superior PK of PEG8 and PEG12 ADCs over PEG4 [1]). This linker is ideal for projects where initial screens with PEG4 linkers show promising in vitro potency but encounter aggregation or rapid clearance in vivo.

PROTAC Synthesis for Optimizing Ternary Complex Formation and Cellular Permeability

The precise length of the PEG₁₀ spacer is a key parameter in the rational design of PROTACs. While shorter linkers (e.g., PEG4) may force a suboptimal orientation for ternary complex formation between the target protein, PROTAC, and E3 ligase, and longer linkers (e.g., PEG12) may introduce excessive flexibility that reduces degradation efficiency, PEG10 offers an intermediate distance. This spacer length is frequently employed to fine-tune the relative orientation of the binding moieties, directly impacting the rate and extent of target protein ubiquitination and subsequent degradation .

Bioconjugation where Monodispersity and Precise Spacer Arm are Non-Negotiable

In any application destined for in vivo use or requiring rigorous analytical characterization (e.g., IND-enabling studies), the monodisperse nature of Hydroxy-PEG10-acid is a non-negotiable requirement. Polydisperse PEG mixtures are contraindicated due to the analytical complexity and irreproducible pharmacokinetics they introduce . Hydroxy-PEG10-acid guarantees a single, defined molecular species, ensuring batch-to-batch reproducibility in bioconjugation and facilitating the precise characterization required by regulatory authorities for advanced development candidates.

Interrogating the Effect of Linker Length on In Vivo Biodistribution

Hydroxy-PEG10-acid serves as a precise tool in structure-activity relationship (SAR) studies to map the effect of linker length on the in vivo performance of bioconjugates. By comparing conjugates made with the exact same chemistry but differing only in PEG length (e.g., PEG4, PEG8, PEG10, PEG12), researchers can decouple the pharmacokinetic and biodistribution effects of the spacer from the pharmacology of the warhead. This is essential for de-risking lead candidates and establishing a robust design space for future clinical assets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG10-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.